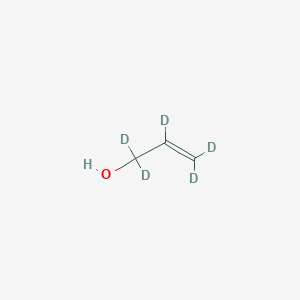

Allyl-d5 alcohol

Description

The exact mass of the compound 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3-pentadeuterioprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i1D2,2D,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXROGKLTLUQVRX-RHPBTXKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583749 | |

| Record name | (~2~H_5_)Prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102910-30-5 | |

| Record name | (~2~H_5_)Prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102910-30-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Deuterated Allyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of deuterated allyl alcohols. These isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic research, and the development of next-generation pharmaceuticals. This document details three primary synthetic strategies: the reduction of α,β-unsaturated carbonyls, the catalytic deuteration of alkynes, and the direct hydrogen/deuterium (H/D) exchange on allyl alcohols.

Each section presents detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations of reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Reduction of α,β-Unsaturated Carbonyls with Deuterated Reagents

The reduction of α,β-unsaturated aldehydes and ketones using deuterated reducing agents is a straightforward and widely used method for the preparation of deuterated allyl alcohols. This approach allows for the site-specific incorporation of deuterium at the carbinol carbon. Sodium borodeuteride (NaBD₄) is a common and relatively mild deuteride donor for this transformation.

General Reaction Scheme

The general transformation involves the 1,2-reduction of an α,β-unsaturated carbonyl compound, such as acrolein, to the corresponding deuterated allyl alcohol.

An In-depth Technical Guide to Allyl-d5 Alcohol (D₂C=CDCD₂OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Allyl-d5 alcohol (2-Propen-1,1,2,3,3-d5-1-ol), a deuterated isotopologue of allyl alcohol. This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds. It covers the physicochemical properties, synthesis, analytical characterization, and key applications of this compound, including detailed experimental protocols and workflow visualizations.

Physicochemical Properties and Safety Information

This compound is chemically similar to its non-deuterated counterpart but possesses a higher mass due to the substitution of five hydrogen atoms with deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based analytical methods and for probing reaction mechanisms.

Table 1: Physicochemical Properties of this compound vs. Allyl Alcohol

| Property | This compound (D₂C=CDCD₂OH) | Allyl Alcohol (H₂C=CHCH₂OH) |

| Molecular Formula | C₃HD₅O | C₃H₆O |

| Molecular Weight | 63.11 g/mol [1] | 58.08 g/mol |

| CAS Number | 102910-30-5[1] | 107-18-6 |

| Appearance | Clear, colorless liquid | Clear, colorless liquid with a pungent, mustard-like odor |

| Density | 0.926 g/mL at 25 °C | 0.854 g/mL at 20 °C |

| Boiling Point | 96-98 °C | 97 °C |

| Melting Point | -129 °C | -129 °C |

| Refractive Index (n20/D) | 1.41 | 1.413 |

| Isotopic Purity (Typical) | ≥98 atom % D | Not Applicable |

Safety and Handling:

This compound carries similar hazards to unlabeled allyl alcohol. It is a highly flammable liquid and is toxic if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It is also very toxic to aquatic life.

-

Signal Word: Danger

-

Hazard Codes: H225, H301 + H331, H310, H315, H319, H335

-

Precautions: Handle in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and keep away from ignition sources. Store at room temperature away from light and moisture.

Synthesis of this compound

The synthesis of highly deuterated compounds like this compound requires methods that facilitate hydrogen-deuterium (H/D) exchange at all non-exchangeable C-H positions. Modern catalytic methods using deuterium oxide (D₂O) as an inexpensive and safe deuterium source are preferred.

Experimental Protocol: Iridium-Catalyzed H/D Exchange

This protocol is a representative example based on modern methods for the α-deuteration of alcohols, extended to achieve full deuteration.[2]

Objective: To synthesize this compound from allyl alcohol via catalytic H/D exchange.

Materials:

-

Allyl alcohol

-

Iridium(III) bipyridonate catalyst (Ir-1)[2]

-

Sodium carbonate (Na₂CO₃)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous toluene

-

Schlenk tube and manifold

-

Magnetic stirrer and heating block

Procedure:

-

Catalyst Preparation: In a glovebox, add the Iridium catalyst Ir-1 (1 mol%) and Na₂CO₃ (10 mol%) to a Schlenk tube equipped with a magnetic stir bar.

-

Reaction Setup: Remove the Schlenk tube from the glovebox. Add allyl alcohol (1.0 mmol), D₂O (5.0 mmol, 5 equivalents), and anhydrous toluene (2 mL) to the tube under an inert atmosphere (e.g., Argon).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. The H/D exchange will occur at the α- and vinylic positions. To drive the equilibrium towards full deuteration, the reaction may need to be run for an extended period (24-48 hours) or with periodic removal of H₂O/HDO and replenishment with fresh D₂O.

-

Workup: After cooling to room temperature, add diethyl ether (10 mL) and a small amount of anhydrous magnesium sulfate to the reaction mixture.

-

Purification: Filter the mixture to remove the catalyst and drying agent. The solvent is then carefully removed by rotary evaporation. The crude product is purified by fractional distillation under an inert atmosphere to yield pure this compound.

-

Characterization: Confirm the isotopic purity and structure of the final product using ²H NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and isotopic purity of this compound is critical. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: In a fully deuterated this compound sample, the ¹H NMR spectrum will be significantly simplified. The only expected signal is a broad singlet corresponding to the hydroxyl (-OH) proton. The chemical shift of this proton is solvent-dependent and it will disappear upon shaking the sample with D₂O. The characteristic complex multiplets from the vinyl and allylic protons of unlabeled allyl alcohol will be absent.

-

¹³C NMR: The ¹³C NMR spectrum will show three signals, but their appearance will be altered by the attached deuterium. Carbons bonded to deuterium (C-D) typically show a multiplet pattern (e.g., a triplet for a -CD₂ group) due to C-D coupling and have significantly reduced signal intensity in proton-decoupled spectra.

-

²H NMR (Deuterium NMR): This is the most direct method to confirm deuteration. The ²H NMR spectrum is expected to show three distinct signals corresponding to the three different chemical environments of the deuterium atoms: D₂C=, =CD-, and -CD₂OH. The integration of these signals can be used to confirm the position and extent of deuteration at each site.[3]

Table 2: Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | -OH | Variable (e.g., 1.5-4.0) | Broad Singlet |

| ¹³C | C1 (-CD₂OH) | ~63 | Triplet (due to C-D coupling) |

| ¹³C | C2 (=CD-) | ~135 | Triplet (due to C-D coupling) |

| ¹³C | C3 (D₂C=) | ~118 | Triplet (due to C-D coupling) |

| ²H | C1 (-CD₂OH) | ~4.1 | Singlet |

| ²H | C2 (=CD-) | ~5.9 | Singlet |

| ²H | C3 (D₂C=) | ~5.2 | Singlet |

| (Note: ¹³C chemical shifts are based on unlabeled allyl alcohol and will be similar for the deuterated analog. Multiplicity is for a non-decoupled spectrum.) |

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and assess isotopic purity.

-

Molecular Ion: The molecular ion peak ([M]⁺) for this compound will appear at m/z 63.11. The mass shift of +5 compared to unlabeled allyl alcohol (m/z 58.08) confirms the incorporation of five deuterium atoms.

-

Fragmentation Pattern: Alcohols typically undergo α-cleavage and dehydration in the mass spectrometer.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is expected. For D₂C=CD-CD₂OH, this would involve the loss of a deuterated vinyl radical (•CD=CD₂) to give a resonance-stabilized cation [CD₂OH]⁺ at m/z 33.

-

Dehydration: Loss of a water molecule (H₂O, HDO, or D₂O) can occur. A peak at M-18 (loss of H₂O), M-19 (loss of HDO), or M-20 (loss of D₂O) might be observed.

-

Other Fragments: Fragments corresponding to the loss of deuterium atoms or other small neutral molecules may also be present.

-

Applications in Research and Development

Internal Standard for Quantitative Analysis

Deuterated compounds are ideal internal standards (IS) for quantitative mass spectrometry (e.g., LC-MS/MS, GC-MS) because they have nearly identical chemical and physical properties to the analyte but are distinguishable by mass.[4][5]

Objective: To quantify the concentration of unlabeled allyl alcohol in a sample matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

Materials:

-

Allyl alcohol (analyte standard)

-

This compound (internal standard, IS)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Sample matrix (e.g., blank human plasma)

-

LC-MS/MS system with an ESI source and a C18 column

Procedure:

-

Stock Solutions: Prepare stock solutions of allyl alcohol and this compound (IS) in methanol at 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of allyl alcohol into the blank plasma. A typical range might be 1-1000 ng/mL.

-

Working IS Solution: Prepare a working IS solution of this compound at a fixed concentration (e.g., 100 ng/mL) in ACN.

-

Sample Preparation (Protein Precipitation): a. To 50 µL of each calibration standard, quality control (QC) sample, and unknown sample, add 150 µL of the working IS solution. b. Vortex for 30 seconds to mix and precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

LC Method: Use a C18 column with a gradient elution, for example:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: ACN + 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

MS/MS Method (MRM): Monitor the specific mass transitions for the analyte and the IS. For example:

-

Allyl alcohol: m/z 59 → 41 (precursor → product ion)

-

This compound: m/z 64 → 44 (precursor → product ion)

-

-

-

Data Analysis: a. Integrate the peak areas for both the analyte and the IS for each injection. b. Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area. c. Construct a calibration curve by plotting the PAR against the known concentration of the calibration standards. d. Determine the concentration of allyl alcohol in the unknown samples by interpolating their PAR values from the calibration curve.

Caption: Workflow for using this compound as an internal standard.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a C-H bond is broken in the rate-determining step of a reaction.[6] This is achieved by comparing the reaction rate of the normal substrate with that of its deuterated counterpart. A significant difference in rates (a kH/kD > 1, typically 2-7 for primary KIEs) indicates that the C-D bond cleavage is part of the rate-limiting step.

Objective: To determine the primary kinetic isotope effect for the oxidation of allyl alcohol to acrolein, to probe if the C-H bond cleavage at the C1 position is rate-limiting.

Materials:

-

Allyl alcohol

-

This compound

-

Oxidizing agent (e.g., Pyridinium chlorochromate, PCC)

-

Inert solvent (e.g., Dichloromethane, DCM)

-

Internal standard for quantification (e.g., dodecane)

-

GC-MS or NMR spectrometer for monitoring reaction progress

Procedure:

-

Reaction Setup (Two parallel reactions):

-

Reaction A (Protiated): In a flask, dissolve allyl alcohol (1.0 mmol) and an internal standard (0.5 mmol) in DCM (10 mL).

-

Reaction B (Deuterated): In a separate, identical flask, dissolve this compound (1.0 mmol) and the same internal standard (0.5 mmol) in DCM (10 mL).

-

-

Reaction Initiation: Bring both reaction flasks to a constant temperature (e.g., 25 °C). At time t=0, add the oxidizing agent (e.g., PCC, 1.1 mmol) to each flask simultaneously with vigorous stirring.

-

Monitoring Progress: At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the reaction in the aliquot by passing it through a short plug of silica gel to remove the oxidant.

-

Analysis: Analyze the quenched aliquots by GC-MS or NMR to determine the concentration of the remaining allyl alcohol (or this compound) relative to the constant concentration of the internal standard.

-

Data Analysis: a. For each reaction (A and B), plot the concentration of the starting alcohol versus time. b. Determine the initial reaction rate for both the protiated (kH) and deuterated (kD) reactions from the initial slope of the concentration vs. time plots. This can be done by fitting the data to an appropriate rate law (e.g., pseudo-first-order). c. Calculate the Kinetic Isotope Effect as the ratio of the rate constants: KIE = kH / kD .

Caption: Logical workflow for a parallel KIE experiment.

Metabolic Tracer Studies

This compound can be used as a tracer to study the metabolic fate of allyl alcohol in biological systems. The liver enzyme alcohol dehydrogenase (ADH) metabolizes allyl alcohol to the highly reactive and toxic aldehyde, acrolein. By administering this compound and analyzing the metabolites by mass spectrometry, researchers can trace the pathway and quantify the formation of deuterated acrolein and its subsequent adducts.

Caption: Metabolic activation of this compound to toxic acrolein-d4.

References

- 1. This compound | 102910-30-5 | Benchchem [benchchem.com]

- 2. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652) [hmdb.ca]

- 4. youtube.com [youtube.com]

- 5. nebiolab.com [nebiolab.com]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Weight and Mass Shift of Allyl-d5 Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of Allyl-d5 alcohol, with a focus on its molecular weight and mass shift. It is intended to be a valuable resource for researchers and scientists utilizing this deuterated analog in mass spectrometry-based quantitative analyses and studies of reaction mechanisms.

Core Physicochemical Properties

This compound (D₂C=CDCD₂OH) is a stable isotope-labeled form of allyl alcohol in which five hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution is the foundation of its utility in analytical chemistry, particularly as an internal standard.[2] The key properties of this compound and its unlabeled counterpart are summarized in the table below for direct comparison.

| Property | This compound | Allyl alcohol |

| Chemical Formula | C₃D₅HO | C₃H₆O |

| Molecular Weight ( g/mol ) | 63.11[3][4][5] | 58.08[1] |

| Mass Shift (M+n) | M+5[3] | N/A |

| Isotopic Purity (atom % D) | ≥98%[1][3] | N/A |

| CAS Number | 102910-30-5[3][4][6] | 107-18-6[4] |

Mass Shift: The mass shift of +5 Da for this compound compared to the unlabeled allyl alcohol is a direct result of the replacement of five protium (¹H) atoms with five deuterium (²H) atoms. This distinct mass difference allows for their simultaneous detection and differentiation by a mass spectrometer, a critical feature for its use as an internal standard.

Logical Relationship of Mass Shift

The mass shift between the "light" (unlabeled) and "heavy" (deuterated) isotopologues is a fundamental principle in stable isotope dilution assays. The following diagram illustrates this relationship.

Experimental Protocols

The primary applications of this compound are as an internal standard for quantitative analysis and in mechanistic studies investigating the kinetic isotope effect.

Quantification of Allyl Alcohol using this compound as an Internal Standard by GC-MS

This protocol provides a general framework for the quantification of allyl alcohol in a given matrix.

1. Preparation of Standards and Internal Standard Spiking Solution:

-

Stock Standard Solution of Allyl Alcohol: Prepare a stock solution of unlabeled allyl alcohol in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the stock solution to prepare a series of working standards with concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Internal Standard Spiking Solution: Prepare a solution of this compound in the same solvent at a concentration that will yield a robust signal in the GC-MS analysis (e.g., 20 µg/mL).

2. Sample Preparation:

-

To a known volume or weight of the sample (e.g., 1 mL of plasma or 1 g of homogenized tissue), add a precise volume of the this compound internal standard spiking solution.

-

Perform a sample extraction to isolate the analyte and internal standard from the matrix. A common method is protein precipitation with a cold organic solvent like acetonitrile, followed by centrifugation.

-

Carefully transfer the supernatant to a clean tube and evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume of the initial solvent or a solvent compatible with the GC injection.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for the separation of volatile polar compounds (e.g., a wax-type column).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

For Allyl Alcohol (Analyte): Select characteristic ions (e.g., m/z 57, 58).

-

For this compound (Internal Standard): Select characteristic ions (e.g., m/z 62, 63).

-

-

4. Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.

-

Determine the concentration of allyl alcohol in the samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow for a Kinetic Isotope Effect Study

This workflow outlines the general steps to investigate the kinetic isotope effect of a reaction involving C-H bond cleavage at the allylic position.

1. Reaction Setup:

-

Prepare two separate but identical reaction mixtures.

-

In one reaction, use unlabeled allyl alcohol as the substrate.

-

In the second reaction, use this compound as the substrate.

-

Ensure all other reaction conditions (concentration of reagents, temperature, solvent) are identical.

2. Reaction Monitoring:

-

Initiate both reactions simultaneously.

-

At specific time intervals, withdraw aliquots from each reaction mixture.

-

Quench the reaction in the aliquots immediately to stop the chemical transformation.

-

Analyze the quenched aliquots to determine the concentration of the remaining reactant (allyl alcohol or this compound) or the formed product. A suitable analytical technique like GC-MS or HPLC should be used.

3. Data Analysis:

-

Plot the concentration of the reactant versus time for both the labeled and unlabeled reactions.

-

Determine the initial reaction rate (k) for both reactions from the slope of the concentration-time plots. Let kH be the rate for the reaction with allyl alcohol and kD be the rate for the reaction with this compound.

-

Calculate the kinetic isotope effect (KIE) as the ratio of the reaction rates: KIE = kH / kD.

4. Interpretation:

-

A KIE value significantly greater than 1 suggests that the C-H bond is broken in the rate-determining step of the reaction.

-

A KIE value close to 1 indicates that C-H bond cleavage is not involved in the rate-determining step.

References

- 1. osha.gov [osha.gov]

- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. outside.vermont.gov [outside.vermont.gov]

- 4. agilent.com [agilent.com]

- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 6. rsc.org [rsc.org]

In-Depth Technical Guide: 2-Propen-d5-1-ol

CAS Number: 102910-30-5

This technical guide provides comprehensive information on 2-Propen-d5-1-ol, a deuterated analog of allyl alcohol. It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the compound's properties, synthesis, metabolic pathways, and its significant applications as an internal standard in analytical chemistry.

Compound Data and Properties

2-Propen-d5-1-ol is a stable, isotopically labeled form of allyl alcohol, where five hydrogen atoms have been replaced with deuterium.[1] This labeling makes it an invaluable tool in various research applications, particularly in mass spectrometry-based quantification.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃HD₅O | [2] |

| Molecular Weight | 63.11 g/mol | [2] |

| Boiling Point | 97 °C (370.15 K) | [3][4] |

| Melting Point | -129 °C | [3] |

| Density | 0.854 g/cm³ at 20 °C | [3] |

| Flash Point | 21 °C | [5] |

| Water Solubility | Miscible | [3] |

| Appearance | Colorless liquid | [3] |

Spectroscopic Data

The primary distinguishing feature in the spectroscopic data of 2-Propen-d5-1-ol compared to allyl alcohol is the shift in vibrational frequencies in Infrared (IR) spectroscopy due to the heavier deuterium atoms and the absence of corresponding proton signals in ¹H NMR.

| Spectroscopic Data | Key Features for 2-Propen-d5-1-ol |

| ¹H NMR | Signals for the five deuterated positions will be absent. A signal for the hydroxyl proton (-OH) may be present depending on the solvent. |

| ¹³C NMR | The carbon signals will show coupling to deuterium (C-D coupling). |

| Mass Spectrometry | The molecular ion peak will be at m/z = 63.11. |

| Infrared (IR) Spectroscopy | C-D stretching vibrations will appear at lower wavenumbers (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). O-H stretch remains around 3200-3600 cm⁻¹. |

Synthesis and Manufacturing

The synthesis of 2-Propen-d5-1-ol typically involves the deuteration of a suitable precursor. One common method is the catalytic reduction of propargyl alcohol (HC≡CCH₂OH) using deuterium gas (D₂) in the presence of a poisoned catalyst, such as Lindlar's catalyst.[2] This process, known as semi-deuteration, must be carefully controlled to ensure the addition of two D₂ molecules across the triple bond and to facilitate the H/D exchange at the hydroxyl and methylene positions.[2]

Alternatively, catalyzed hydrogen-deuterium (H/D) exchange reactions on allyl alcohol using a deuterium source like heavy water (D₂O) with catalysts such as palladium or platinum on carbon can be employed.[2]

Metabolic Pathway

The primary metabolic pathway of allyl alcohol, and by extension 2-Propen-d5-1-ol, occurs in the liver. It is a two-step oxidation process.

-

Oxidation to Acrolein: Allyl alcohol is first metabolized by the enzyme alcohol dehydrogenase (ADH) to the highly reactive and toxic α,β-unsaturated aldehyde, acrolein.[6][7] This step is considered obligatory for the observed hepatotoxicity of allyl alcohol.[7]

-

Further Metabolism: Acrolein is subsequently metabolized, primarily by aldehyde dehydrogenase (ALDH), to acrylic acid, which is less toxic.[8] Acrolein can also be conjugated with glutathione (GSH) or epoxidized.[9]

The metabolic conversion to acrolein is a critical consideration in toxicological studies.

Experimental Protocols

The primary application of 2-Propen-d5-1-ol is as an internal standard for the quantification of volatile organic compounds, including allyl alcohol, by gas chromatography-mass spectrometry (GC-MS).[1]

General Protocol for Quantification of Allyl Alcohol in a Biological Matrix using GC-MS with 2-Propen-d5-1-ol as an Internal Standard

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.

1. Materials and Reagents:

-

2-Propen-d5-1-ol (Internal Standard, IS)

-

Allyl alcohol (Analyte)

-

Methanol or other suitable solvent (HPLC grade)

-

Biological matrix (e.g., plasma, urine)

-

Extraction solvent (e.g., ethyl acetate)

-

Deionized water

2. Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a stock solution of allyl alcohol (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of 2-Propen-d5-1-ol (e.g., 1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of calibration standards of allyl alcohol at different concentrations.

-

Prepare a working internal standard solution by diluting the 2-Propen-d5-1-ol stock solution to a fixed concentration (e.g., 10 µg/mL).

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of the biological sample (or calibration standard or quality control sample), add a fixed volume (e.g., 10 µL) of the working internal standard solution.

-

Vortex briefly.

-

Add 500 µL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Allyl alcohol (Analyte): m/z 57, 58

-

2-Propen-d5-1-ol (IS): m/z 63

-

-

5. Data Analysis:

-

Integrate the peak areas for the selected ions for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Applications in Research and Development

The primary utility of 2-Propen-d5-1-ol lies in its role as an internal standard. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Correction for Matrix Effects: It helps to compensate for variations in ionization efficiency caused by co-eluting components from complex biological matrices.

-

Improved Accuracy and Precision: It corrects for sample loss during preparation and inconsistencies in injection volume.[1]

-

Reliable Quantification: By mimicking the chemical and physical behavior of the analyte, it provides a more accurate measure of the analyte's concentration.

Beyond its use as an internal standard, 2-Propen-d5-1-ol can also be used as a tracer in metabolic studies to investigate the kinetics and pathways of allyl alcohol metabolism and its role in toxicity.[1]

Safety and Handling

The safety precautions for 2-Propen-d5-1-ol should be similar to those for allyl alcohol. Allyl alcohol is a flammable liquid and is toxic by ingestion, inhalation, and skin absorption. It is also a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Propen-d5-1-ol is a critical tool for researchers and scientists requiring accurate quantification of allyl alcohol and other similar volatile compounds. Its use as a deuterated internal standard in GC-MS and other analytical techniques significantly enhances the reliability and accuracy of analytical data. Understanding its synthesis, metabolic fate, and proper handling is essential for its effective and safe application in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Allyl-d5 alcohol | 102910-30-5 | Benchchem [benchchem.com]

- 3. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 4. 2-Propen-1-ol [webbook.nist.gov]

- 5. 2-Propen-1-ol (CAS 107-18-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Rates of allyl alcohol metabolism in periportal and pericentral regions of the liver lobule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatotoxicity due to allyl alcohol in deermice depends on alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethanol co-exposure increases lethality of allyl alcohol in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Determining the Isotopic Purity of Allyl-d5 Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the isotopic purity of Allyl-d5 alcohol (D₂C=CDCD₂OH). Ensuring high isotopic enrichment is critical for the successful application of deuterated compounds in various research and development fields, including as internal standards in mass spectrometry-based quantitative analyses, for probing kinetic isotope effects, and in the development of deuterated drugs with enhanced metabolic stability.[1][2]

This document outlines the theoretical and practical aspects of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols, data analysis strategies, and a comparative summary of these methods are presented to assist researchers in selecting and implementing the most appropriate technique for their specific needs.

Introduction to Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope at a particular atomic position within a molecule. For this compound, the target is to have five deuterium (D or ²H) atoms replacing the corresponding hydrogen (H or ¹H) atoms. Commercially available this compound typically has an isotopic purity of 98 atom % D or higher.[3] The presence of incompletely deuterated isotopologues (molecules with fewer than five deuterium atoms) can impact the accuracy of experiments where this compound is used. Therefore, precise determination of its isotopic purity is a critical quality control step.

Analytical Methodologies

The two principal techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5] Each method offers distinct advantages and provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR).[6][7] For this compound, both proton (¹H) and deuterium (²H) NMR are valuable.

-

Proton NMR (¹H NMR): This technique is highly sensitive to the presence of residual protons in the deuterated molecule. By comparing the integral of the residual proton signals to that of a known internal standard, the isotopic purity can be accurately determined.[8][9]

-

Deuterium NMR (²H NMR): This method directly detects the deuterium nuclei, providing a spectrum with signals corresponding to the different deuterated positions.[10][11] It is particularly useful for highly deuterated compounds where residual proton signals are weak.[11]

2.1.1. Experimental Protocol: Quantitative ¹H NMR (qNMR)

This protocol outlines the determination of isotopic purity using ¹H NMR with an internal standard.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.[12]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not contain residual signals in the regions of interest.

-

Cap the NMR tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[13]

Instrument Parameters (400 MHz NMR Spectrometer):

| Parameter | Recommended Value |

| Pulse Program | zg30 (or similar single pulse experiment) |

| Number of Scans (NS) | 16 - 64 (to achieve S/N > 250:1)[12] |

| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing signal |

| Acquisition Time (AQ) | ≥ 3 seconds |

| Spectral Width (SW) | ~12 ppm |

| Temperature | 298 K |

Data Processing and Analysis:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction.

-

Integrate the residual proton signals of this compound and a well-resolved signal from the internal standard.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = (1 - (Area_analyte / N_analyte) / (Area_standard / N_standard) * (MW_analyte / MW_standard) * (Mass_standard / Mass_analyte) * Purity_standard) * 100

Where:

-

Area = Integral area of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

Mass = Weighed mass

-

Purity = Purity of the standard

-

2.1.2. Experimental Protocol: ²H NMR

This protocol describes the direct detection of deuterium to confirm the positions and extent of deuteration.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a non-deuterated solvent (e.g., CHCl₃) to avoid a large solvent signal in the ²H spectrum.[11]

-

Filter the solution into a clean NMR tube.

Instrument Parameters (400 MHz NMR Spectrometer):

| Parameter | Recommended Value |

| Nucleus | ²H |

| Pulse Program | zg |

| Number of Scans (NS) | 64 - 256 |

| Relaxation Delay (D1) | 1-2 seconds |

| Acquisition Time (AQ) | ≥ 1 second |

| Spectral Width (SW) | ~10 ppm |

| Temperature | 298 K |

Data Processing and Analysis:

-

Process the FID as for ¹H NMR.

-

The resulting spectrum will show peaks corresponding to the deuterons at the different positions in the this compound molecule.

-

The relative integrals of these peaks can be used to confirm the distribution of deuterium.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[14] For isotopic purity analysis, high-resolution mass spectrometry (HRMS) is preferred as it can resolve the isotopologues of this compound.[3] Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile compounds like allyl alcohol.[15]

2.2.1. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the separation and mass analysis of this compound to determine its isotopic distribution.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.[16]

-

If necessary, derivatization can be performed to improve chromatographic behavior, but for a simple alcohol, it is often not required.

Instrument Parameters (GC-MS System):

| GC Parameters | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| Oven Program | 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 2 min |

| MS Parameters | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 30-100 |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

Data Processing and Analysis:

-

Identify the peak corresponding to allyl alcohol in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion ([M]⁺) and its isotopologues (e.g., d0 to d5).

-

Correct the observed abundances for the natural isotopic abundance of ¹³C.[1]

-

Calculate the isotopic purity by determining the percentage of the fully deuterated (d5) species relative to the sum of all isotopologues.

Data Presentation

The quantitative data obtained from the different analytical methods can be summarized for easy comparison.

Table 1: Comparison of Analytical Techniques for Isotopic Purity of this compound

| Parameter | ¹H NMR (qNMR) | ²H NMR | GC-MS |

| Principle | Quantifies residual protons against an internal standard. | Direct detection and quantification of deuterium nuclei. | Separation and mass analysis of isotopologues. |

| Sample Amount | 5-10 mg | 10-20 mg | < 1 mg |

| Analysis Time | ~15-30 min per sample | ~30-60 min per sample | ~15 min per sample |

| Precision | High | Moderate | High |

| Accuracy | High (dependent on standard purity) | Moderate | High (with proper calibration) |

| Information | Overall isotopic purity. | Positional deuterium distribution. | Isotopologue distribution. |

| Destructive? | No | No | Yes |

Table 2: Representative Isotopic Purity Data for a Batch of this compound

| Analytical Method | Measured Isotopic Purity (atom % D) | Relative Standard Deviation (%) |

| ¹H NMR (qNMR) | 98.5 | 0.5 |

| GC-MS | 98.3 | 0.8 |

| Manufacturer's Specification | ≥ 98.0 | - |

Note: The data in this table is illustrative and will vary depending on the specific batch of the compound and the experimental conditions.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the isotopic purity of this compound.

Caption: Workflow for qNMR analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Caption: Logical flow for isotopic purity calculation.

Conclusion

Both NMR spectroscopy and mass spectrometry are powerful and complementary techniques for the accurate determination of the isotopic purity of this compound. Quantitative ¹H NMR offers a robust method for determining the overall isotopic enrichment, especially when a certified internal standard is used. Deuterium NMR provides valuable information on the site-specific incorporation of deuterium. GC-MS, with its high sensitivity and ability to separate isotopologues, allows for a detailed analysis of the isotopic distribution. The choice of method will depend on the specific requirements of the analysis, including the desired level of detail, available instrumentation, and sample amount. For comprehensive characterization, a combination of these techniques is often recommended.[4][5] Proper method validation is also crucial to ensure the accuracy and reliability of the results.[17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. This compound | 102910-30-5 | Benchchem [benchchem.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. emerypharma.com [emerypharma.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. studymind.co.uk [studymind.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]

Principles of Deuterium Labeling in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool in organic synthesis and pharmaceutical sciences. Its unique properties, stemming from its greater mass compared to protium (¹H), have enabled significant advancements in understanding reaction mechanisms, elucidating metabolic pathways, and improving the pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth exploration of the core principles of deuterium labeling, encompassing synthetic methodologies, analytical techniques, and key applications in drug discovery and development.

Core Principles of Deuterium Labeling

The fundamental principle behind the utility of deuterium labeling lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond. This phenomenon, known as the primary kinetic isotope effect, can have profound implications for the metabolic stability of a drug molecule. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to slow down enzymatic degradation, thereby improving the drug's pharmacokinetic properties.

Deuterium-labeled compounds are chemically identical to their non-deuterated counterparts, meaning they generally retain the same potency and selectivity for their biological targets. This subtle atomic substitution, however, can lead to significant improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Methodologies for Deuterium Labeling

A variety of methods are available for the introduction of deuterium into organic molecules, ranging from simple exchange reactions to more complex multi-step syntheses. The choice of method depends on the desired position of the label, the complexity of the substrate, and the required isotopic purity.

Hydrogen-Deuterium (H/D) Exchange

H/D exchange is one of the most direct methods for deuterium incorporation. This can be achieved under acidic, basic, or metal-catalyzed conditions.

-

Acid- and Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups or on aromatic rings can be exchanged with deuterium from a deuterium source like D₂O in the presence of an acid or base catalyst.

-

Metal-Catalyzed Exchange: Transition metals such as palladium, platinum, iridium, and rhodium can catalyze the direct exchange of C-H bonds with deuterium from sources like D₂ gas or D₂O. This method is particularly useful for late-stage deuteration of complex molecules.

Reductive Deuteration

This method involves the addition of deuterium across a double or triple bond, or the reduction of a functional group using a deuterated reducing agent. Common deuterated reagents include deuterium gas (D₂) with a metal catalyst, and deuterated metal hydrides like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄).

Dehalogenative Deuteration

In this approach, a halogen atom is replaced with a deuterium atom. This is typically achieved by reacting an organohalide with a deuterium source in the presence of a catalyst or a reducing agent.

Photochemical Methods

Visible-light induced deuteration has emerged as a milder and more sustainable approach for deuterium labeling, often allowing for the late-stage functionalization of complex structures.

Quantitative Analysis of Deuterium Incorporation

Accurate determination of the degree and position of deuterium incorporation is crucial. The two primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy: ¹H NMR can be used to determine the loss of a proton signal upon deuteration, while ²H NMR directly detects the presence of deuterium.

-

Mass Spectrometry: MS is highly sensitive for determining the overall deuterium incorporation by measuring the mass increase of the molecule. High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the number of deuterium atoms incorporated.

The following table summarizes the isotopic purity of several commercially available deuterated compounds, as determined by a combination of HR-MS and NMR.

| Compound | Deuterated Analog | Isotopic Purity (%) |

| Benzofuranone Derivative | BEN-d₂ | 94.7 |

| Tamsulosin | TAM-d₄ | 99.5 |

| Oxybutynin | OXY-d₅ | 98.8 |

| Eplerenone | EPL-d₃ | 99.9 |

| Propafenone | PRO-d₇ | 96.5 |

Applications in Drug Discovery and Development

Deuterium labeling has become an indispensable tool in modern medicinal chemistry and drug development.

Improving Pharmacokinetic Properties

By strategically replacing hydrogens at sites of metabolic oxidation with deuterium, the metabolic rate of a drug can be significantly reduced. This "metabolic switching" can lead to:

-

Increased drug half-life

-

Reduced dosing frequency

-

Improved patient compliance

-

Decreased formation of potentially toxic metabolites

A notable example is deutetrabenazine , the first deuterated drug approved by the FDA, which shows improved pharmacokinetic properties compared to its non-deuterated counterpart, tetrabenazine.

Elucidating Reaction Mechanisms and Metabolic Pathways

Deuterium-labeled compounds serve as valuable tracers to study the mechanisms of chemical reactions and to map metabolic pathways. By following the fate of the deuterium label, researchers can gain insights into bond-breaking and bond-forming steps and identify the metabolites of a drug.

Internal Standards for Bioanalytical Assays

Deuterium-labeled compounds are widely used as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Since they are chemically identical to the analyte but have a different mass, they can be used to accurately correct for variations in sample preparation and instrument response, leading to more precise and reliable quantification.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed H/D Exchange

This protocol describes a general method for the deuteration of an aromatic compound using a palladium catalyst and deuterium gas.

Materials:

-

Aromatic substrate

-

Palladium on carbon (Pd/C, 10% w/w)

-

Deuterium gas (D₂)

-

Anhydrous solvent (e.g., ethyl acetate, methanol)

-

Round-bottom flask equipped with a magnetic stir bar

-

Hydrogenation/deuteration apparatus (e.g., Parr shaker or a balloon setup)

Procedure:

-

To a round-bottom flask, add the aromatic substrate (1.0 eq) and Pd/C (0.05 - 0.1 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent to dissolve or suspend the substrate.

-

Evacuate the flask again and backfill with deuterium gas from a balloon or a pressurized cylinder.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the progress of the reaction by TLC, LC-MS, or ¹H NMR.

-

Upon completion, carefully vent the excess deuterium gas in a well-ventilated fume hood.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.

-

Purify the product by flash column chromatography, recrystallization, or distillation as required.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and determine the isotopic purity.

Visualizations

Logical Relationship of Deuterium Labeling Principles

Caption: Core principles and applications of deuterium labeling.

Experimental Workflow for a Deuterium Labeling Study

Caption: A typical experimental workflow for deuterium labeling.

Signaling Pathway: CYP450-Mediated Drug Metabolism

Caption: The kinetic isotope effect in CYP450 metabolism.

Interpreting the 1H NMR spectrum of Allyl-d5 alcohol.

An In-depth Technical Guide to the ¹H NMR Spectrum of Allyl-d5 Alcohol

This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the structural basis of the spectrum, experimental considerations, and a summary of the expected spectral data.

Introduction

This compound (D₂C=CDCD₂OH) is a deuterated isotopologue of allyl alcohol.[1][2] In this molecule, all five hydrogen atoms on the carbon skeleton have been replaced by deuterium, a heavy isotope of hydrogen.[1][3] This isotopic labeling has a profound and simplifying effect on the proton nuclear magnetic resonance (¹H NMR) spectrum, making it an excellent subject for understanding the impact of deuteration in NMR spectroscopy. ¹H NMR spectroscopy is a powerful analytical technique that provides information about the structure of a molecule by observing the behavior of hydrogen-1 nuclei in a magnetic field.

The Effect of Deuterium on ¹H NMR Spectra

Deuterium (²H or D) has a nuclear spin of 1, unlike a proton (¹H), which has a spin of 1/2.[4] As a result, deuterium nuclei resonate at a significantly different frequency than protons and are therefore not observed in a standard ¹H NMR experiment.[5][6] When hydrogen atoms in a molecule are replaced by deuterium, the corresponding signals disappear from the ¹H NMR spectrum.[4][6] This selective "silencing" of signals is a valuable tool for spectral assignment and simplification. In the case of this compound, the complete deuteration of the vinyl and allylic positions means that the only proton remaining is that of the hydroxyl (-OH) group.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to be remarkably simple, consisting of a single signal corresponding to the hydroxyl proton.

-

Chemical Shift (δ): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, temperature, and concentration due to hydrogen bonding.[7][8] Typically, alcohol hydroxyl protons appear in the range of 0.5 to 5.0 ppm.[7][9] In some cases, the peak can be even further downfield.[8]

-

Integration: The integral of this single peak will correspond to one proton.

-

Multiplicity: The signal for the hydroxyl proton is usually a broad singlet.[7] This is because the coupling to adjacent protons is often not observed due to rapid chemical exchange of the hydroxyl proton with other acidic protons (like trace water) in the sample.[10] In the case of this compound, the adjacent carbon is deuterated, and while deuterium can couple to protons, this coupling is often not resolved, and the rapid exchange further simplifies the signal to a singlet.

Data Presentation

The expected quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below.

| Proton Environment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| Hydroxyl Proton (-OH) | 0.5 - 5.0 (Variable) | Broad Singlet | 1H |

Experimental Protocols

Sample Preparation and ¹H NMR Acquisition

A standard protocol for obtaining the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals.[11]

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[12]

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Place the NMR tube in the spectrometer's probe.

-

"Lock" the spectrometer onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field.[11]

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which improves the resolution of the signals.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

To confirm the identity of the -OH peak, a "D₂O shake" experiment can be performed.[8][10] A few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic hydroxyl proton will exchange with deuterium from the D₂O, causing the -OH signal to disappear from the spectrum.[6]

Visualization

The structure of this compound and its single proton environment are illustrated in the following diagram.

Caption: Structure of this compound highlighting the observable proton.

Conclusion

The ¹H NMR spectrum of this compound serves as an exemplary case for demonstrating the principles of isotopic labeling in NMR spectroscopy. The substitution of hydrogen with deuterium at all carbon positions results in a spectrum that is simplified to a single, broad singlet for the remaining hydroxyl proton. The precise chemical shift of this proton is sensitive to experimental conditions, a characteristic feature of alcohol -OH groups. This in-depth understanding is crucial for researchers utilizing deuterated compounds in mechanistic studies, as internal standards, or in drug development.

References

- 1. This compound | 102910-30-5 | Benchchem [benchchem.com]

- 2. This compound D 98atom 102910-30-5 [sigmaaldrich.com]

- 3. Allyl alcohol (Dâ , 98%) 2 mg/mL in methanol - Cambridge Isotope Laboratories, DLM-10285-0.25 [isotope.com]

- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 5. studymind.co.uk [studymind.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alcohols | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.pdx.edu [web.pdx.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2H NMR Spectroscopy for Analyzing Deuterated Compounds

This guide provides a comprehensive overview of the principles, applications, and experimental protocols of Deuterium (2H) Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of deuterated compounds. It is designed to serve as a technical resource for professionals in research and drug development.

Core Principles of 2H NMR Spectroscopy

Deuterium (²H or D) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron. Unlike the proton (¹H), which has a nuclear spin (I) of 1/2, the deuterium nucleus has a spin of I=1, making it a quadrupolar nucleus.[1] This fundamental difference in nuclear properties dictates the characteristics and applications of 2H NMR.

Key Characteristics:

-

Chemical Shift: The chemical shift range in 2H NMR is nearly identical to that of ¹H NMR because both nuclei experience the same electronic environments.[2][3]

-

Resolution and Linewidth: 2H NMR spectra generally exhibit poorer resolution compared to ¹H NMR, with signals having broader natural line shapes.[4] This is a consequence of the quadrupolar nature of the deuterium nucleus.

-

Sensitivity: The natural abundance of ²H is very low (approximately 0.016%), which results in poor signal intensity.[1] Therefore, samples must typically be isotopically enriched with deuterium to obtain a sufficiently strong signal.[1]

-

Coupling: Deuterium-deuterium (D-D) couplings are about 40 times smaller than proton-proton (H-H) couplings and are generally not observed. However, proton-deuterium (H-D) couplings can be observed in partially deuterated molecules.[3]

Comparative Properties: ¹H vs. ²H NMR

The following table summarizes the key differences between ¹H and ²H NMR spectroscopy.

| Property | ¹H (Proton) NMR | ²H (Deuterium) NMR |

| Nuclear Spin (I) | 1/2 | 1 |

| Natural Abundance | ~99.98% | ~0.016% |

| Gyromagnetic Ratio (γ) | 26.75 x 10⁷ rad s⁻¹ T⁻¹ | 4.11 x 10⁷ rad s⁻¹ T⁻¹ |

| Relative Sensitivity | 1.00 | 0.00965 |

| Typical Linewidths | Narrow | Broad[3] |

| Primary Use | Structural elucidation of organic molecules | Analysis of deuterated compounds, studying dynamics, verifying deuteration[1][4] |

Applications in Drug Development and Research

The unique properties of deuterium make 2H NMR a valuable tool across various stages of research and pharmaceutical development.

Verification of Deuteration

A primary application of 2H NMR is to confirm the successful incorporation of deuterium into a molecule. The presence of a strong peak in the 2H NMR spectrum, coupled with the disappearance or reduction of the corresponding signal in the ¹H NMR spectrum, provides direct evidence of deuteration.[1][4]

Drug Discovery and Pharmacokinetics

Incorporating deuterium into a drug molecule can significantly alter its metabolic profile. This is known as the "deuterium kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond can slow down metabolism, particularly cytochrome P450-mediated transformations.[5] This can lead to:

-

Improved Metabolic Stability: A more stable C-D bond compared to a C-H bond can slow the rate of metabolic breakdown.[5][6]

-

Reduced Toxic Metabolites: Slower metabolism can decrease the formation of harmful byproducts.[5]

-

Enhanced Bioavailability and Half-life: A longer-lasting therapeutic effect may be achieved.[5]

2H NMR is instrumental in studying these deuterated drug candidates to confirm the site of deuteration and to support metabolic studies.

Quantitative Analysis (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of substances without the need for identical reference standards.[7] The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[8] In the context of deuterated compounds, 2H qNMR can be used to:

-

Determine the level of deuteration at specific molecular sites.

-

Measure drug solubility and other physicochemical properties.[10]

-

Determine deuterium isotope ratios (D/H) in a sample.[11][12]

Metabolomics and Tracer Studies

Deuterium-labeled compounds are used as tracers in metabolic research to follow the fate of molecules in biological systems.[6][13] Stable Isotope Resolved Metabolomics (SIRM) using 2H NMR allows researchers to track metabolic pathways and measure metabolic fluxes in vitro and in vivo.[14][15][16]

Structural Biology

In the analysis of large proteins (>25 kDa), ¹H-¹H dipolar coupling leads to broadened signals and poor signal-to-noise ratios in ¹H NMR. Replacing non-exchangeable protons with deuterons reduces these interactions, resulting in significantly sharper signals and enhanced spectral quality, which aids in structural interpretation.[17]

Experimental Protocols

Proper experimental design is critical for acquiring high-quality 2H NMR data. This section outlines key methodologies.

General Workflow for 2H NMR Analysis

Caption: General workflow for 2H NMR from sample preparation to final analysis.

Protocol 1: Sample Preparation

The choice of solvent is the most critical step in preparing a sample for 2H NMR.

-

Solvent Selection: Use a non-deuterated (protonated) solvent. Using a standard deuterated NMR solvent will create an overwhelmingly large solvent signal that will obscure the signals from the analyte.[18][19]

-

Analyte Concentration: Due to the low sensitivity of 2H NMR, the analyte must be isotopically enriched and at a sufficient concentration.

-

Locking: Since the experiment is run without a deuterated solvent, the spectrometer's field/frequency lock cannot be used. The experiment must be acquired in unlocked mode .[18][19]

Caption: Logic diagram for critical sample preparation steps in 2H NMR.

Protocol 2: Acquiring a Standard 1D 2H NMR Spectrum

The following provides a generalized procedure for acquiring a 1D 2H spectrum. Specific commands may vary by spectrometer manufacturer.

-

Sample Insertion: Insert the sample prepared in a non-deuterated solvent.

-

Shimming: Since the lock is off, shimming must be performed on a strong ¹H signal, typically the protonated solvent. Gradient shimming routines are often used for this purpose.[18][19]

-

Load 2H Experiment: Load a standard 1D deuterium experiment parameter set.

-

Set Acquisition Parameters: Adjust key parameters as needed.

-

Acquire Data: Start the acquisition.

-

Processing: After Fourier transformation, reference the spectrum. This can be done using the natural abundance 2H signal of the solvent or by adding a small amount (~5%) of a deuterated solvent as a reference.[19]

Typical Acquisition Parameters

| Parameter | Symbol | Typical Setting / Consideration | Purpose |

| Pulse Width | pw | Calibrated 90° pulse | Ensures uniform excitation across the spectral width. |

| Relaxation Delay | d1 | 1-5 times T1 | Allows for sufficient relaxation between scans for quantitative analysis. |

| Number of Scans | ns | 16 to several hundred | Increased to improve signal-to-noise ratio due to low sensitivity.[2] |

| Acquisition Time | at | ~1-2 seconds | Determines the digital resolution of the spectrum. |

| Line Broadening | lb | 1-5 Hz | Applied during processing to improve signal-to-noise at the cost of resolution.[2] |

Protocol 3: Quantitative 2H NMR (qNMR)

For accurate quantification, ensuring complete relaxation of the deuterium nuclei is paramount.

-

T1 Measurement: First, determine the spin-lattice relaxation time (T1) for the deuterium signals of interest.

-

Set Relaxation Delay: Set the relaxation delay (d1) to be at least 5 times the longest T1 value to ensure full relaxation between pulses.

-

Acquisition: Acquire the spectrum with a sufficient number of scans (ns) to achieve a high signal-to-noise ratio (>100:1 is recommended for good precision).

-

Integration: Carefully integrate the signals of interest and the signal of a known internal or external standard.

-

Calculation: Calculate the concentration or isotopic ratio based on the integral values, the number of nuclei contributing to each signal, and the concentration of the standard. The ERETIC method, which uses an electronically generated signal as a reference, can also be employed to minimize acquisition time.[11][12]

Caption: Workflow for performing a quantitative 2H NMR (qNMR) experiment.

Conclusion

2H NMR spectroscopy is a versatile and powerful technique for the analysis of deuterated compounds. While it presents unique challenges, such as low sensitivity and the need for specialized experimental setups, its applications in drug development are significant. From verifying isotopic labeling and quantifying deuteration levels to elucidating metabolic pathways and enhancing structural studies of large biomolecules, 2H NMR provides invaluable insights for researchers and scientists. A thorough understanding of its principles and adherence to detailed experimental protocols are key to leveraging its full potential.

References

- 1. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 2. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 3. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 4. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Quantitative NMR spectroscopy--applications in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. scientificupdate.com [scientificupdate.com]

- 14. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

- 15. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. cdn.dal.ca [cdn.dal.ca]

A Comparative Analysis of the Physical Characteristics of Allyl-d5 Alcohol and Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the core physical characteristics of Allyl-d5 alcohol (also known as 2-Propen-1,1,2,3,3-d5-1-ol) and its non-deuterated counterpart, allyl alcohol. Understanding the physical property distinctions imparted by isotopic labeling is critical for applications in mechanistic studies, metabolic tracking, and as internal standards in quantitative analysis.

Core Physical Properties

The primary physical difference between this compound and allyl alcohol arises from the substitution of five hydrogen atoms with deuterium. This isotopic substitution results in a notable increase in the molecular weight and density of the deuterated compound. Other physical properties, such as boiling point, melting point, and refractive index, show minimal to no significant deviation.

A summary of the key physical data is presented below for direct comparison.

| Physical Property | This compound | Allyl Alcohol |

| Molecular Formula | C₃D₅HO | C₃H₆O |

| Molecular Weight | 63.11 g/mol [1] | 58.08 g/mol [2][3][4] |

| Density | 0.926 g/mL at 25 °C[5] | 0.854 g/mL at 25 °C[6][7] |

| Boiling Point | 96-98 °C[5] | 97 °C[8] |

| Melting Point | -129 °C[5] | -129 °C[6][8] |

| Refractive Index | n20/D 1.41[5] | n20/D 1.412[7][9] |

Experimental Methodologies

The physical constants presented in this guide are based on standard analytical procedures. While specific experimental protocols for each cited value may vary between suppliers and researchers, the general methodologies are well-established.

-

Molecular Weight: Determined from the chemical formula.

-

Density: Typically measured using a pycnometer or a digital density meter at a specified temperature.

-

Boiling Point: Determined by distillation at atmospheric pressure.

-

Melting Point: Determined using a melting point apparatus.

-

Refractive Index: Measured using a refractometer at a specified wavelength (usually the sodium D-line, 589 nm) and temperature.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization and comparison of isotopically labeled and unlabeled compounds.

Workflow for Physical Property Comparison

References

- 1. Allyl alcohol (Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Allyl Alcohol | C3H6O | CID 7858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Allyl alcohol = 99 107-18-6 [sigmaaldrich.com]

- 4. 107-18-6 CAS | ALLYL ALCOHOL | Alcohols | Article No. 00875 [lobachemie.com]

- 5. Cas 102910-30-5,this compound, 98 ATOM % D | lookchem [lookchem.com]

- 6. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 7. Allyl alcohol = 99 107-18-6 [sigmaaldrich.com]

- 8. Allyl alcohol - Wikipedia [en.wikipedia.org]

- 9. ALLYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

A Technical Guide to the Safe Handling of Deuterated Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Deuterated allyl alcohol (C₃HD₅O), a stable isotope-labeled version of allyl alcohol, is a valuable tool in mechanistic studies, environmental analysis, and as a reference material in various research applications.[1][2] While the replacement of hydrogen with deuterium atoms can alter metabolic rates, the general toxicological and hazardous properties are considered to be similar to its non-deuterated counterpart.[1] This guide provides a comprehensive overview of the safety and handling precautions for deuterated allyl alcohol, drawing upon data for allyl alcohol.

Hazard Identification and Classification

Deuterated allyl alcohol should be handled with the same level of caution as allyl alcohol, which is classified as a highly hazardous substance. It is a highly flammable liquid and vapor, and is toxic if swallowed, inhaled, or in contact with skin.[3][4] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3][4] Furthermore, it is very toxic to aquatic life, with long-lasting effects.[4]

GHS Classification:

-

Flammable Liquids: Category 2[3]

-

Acute Toxicity, Oral: Category 3[3]

-